2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one
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Overview
Description
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a dichlorophenyl group and a phenethoxy group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzonitrile with phenethyl alcohol in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichlorophenyl isothiocyanate
- 2,6-dichlorophenylamine
- 2,6-dichlorophenylacetic acid
Uniqueness
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is unique due to its specific structural features, such as the combination of a dichlorophenyl group and a phenethoxy group on a pyridazinone core
Properties
CAS No. |
565157-28-0 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-5-(2-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-7-4-8-16(20)18(15)22-17(23)11-14(12-21-22)24-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 |
InChI Key |
XKNQFZQQNFYLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC(=O)N(N=C2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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